1-溴-4-(3-氯丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

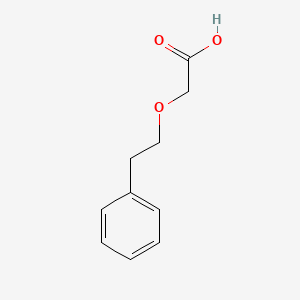

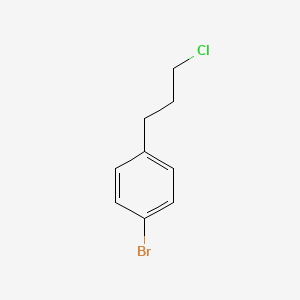

1-Bromo-4-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H10BrCl . It is used for research and development purposes .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the Friedel-Crafts acylation of (3-chloropropyl)benzene with phenylacetyl chloride . The synthetic procedures and characterization can be further analyzed using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis .Molecular Structure Analysis

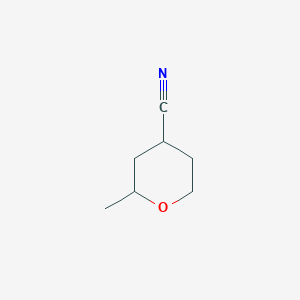

The molecular structure of 1-Bromo-4-(3-chloropropyl)benzene consists of a benzene ring substituted with a bromo group and a 3-chloropropyl group . More detailed structural information can be obtained through techniques such as 2D and 3D conformer analysis .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(3-chloropropyl)benzene can be complex. For instance, it can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Further reaction modes include bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis

1-Bromo-4-(3-chloropropyl)benzene has a molecular weight of 233.53 g/mol . It has a complexity of 97.7 and does not have any hydrogen bond donor or acceptor count . Its exact mass and monoisotopic mass are 231.96544 g/mol . It has a rotatable bond count of 3 .科学研究应用

Chemical Properties

“1-Bromo-4-(3-chloropropyl)benzene” is a compound with the molecular formula C9H10BrCl . It has a molecular weight of 233.54 . The compound is typically stored in a dry room at normal temperature .

Safety Information

The compound is classified under the GHS05, GHS07, and GHS09 hazard pictograms . It has hazard statements H302, H315, H318, H335, and H410 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

Pharmaceutical Intermediate

“1-Bromo-4-(3-chloropropyl)benzene” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it is used to produce are not specified in the available resources.

Thermophysical Properties

The compound has been studied for its thermophysical properties . These properties are important in various fields of research, including materials science and chemical engineering.

作用机制

Target of Action

The primary target of 1-Bromo-4-(3-chloropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

1-Bromo-4-(3-chloropropyl)benzene interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (1-Bromo-4-(3-chloropropyl)benzene) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-(3-chloropropyl)benzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 1-Bromo-4-(3-chloropropyl)benzene is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and properties of the target compound .

Action Environment

The action of 1-Bromo-4-(3-chloropropyl)benzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, temperature, and pH . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

安全和危害

Safety data sheets suggest that 1-Bromo-4-(3-chloropropyl)benzene is a hazardous substance. It is advised to avoid contact with skin, eyes, or clothing, and to avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

属性

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-chloropropyl)benzene | |

CAS RN |

74003-34-2 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)